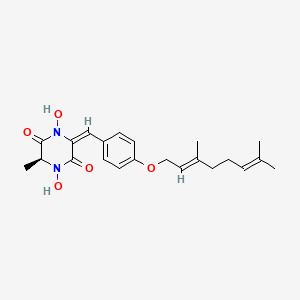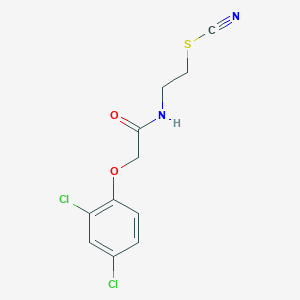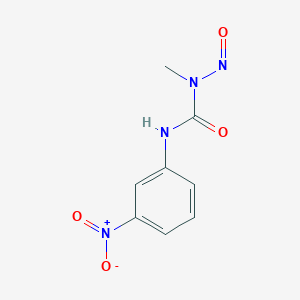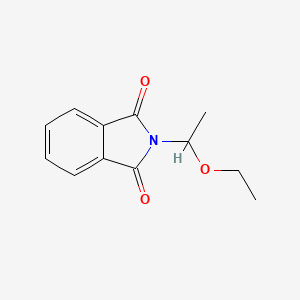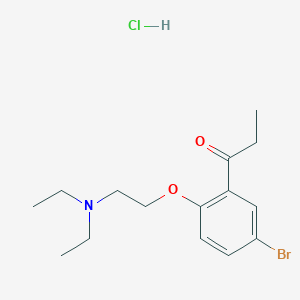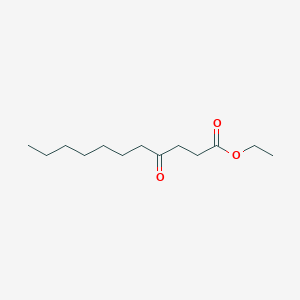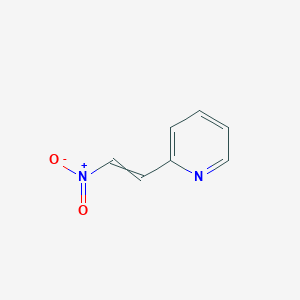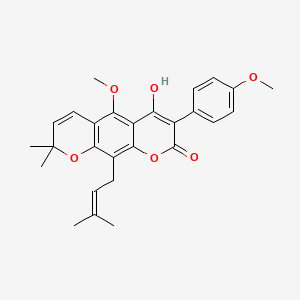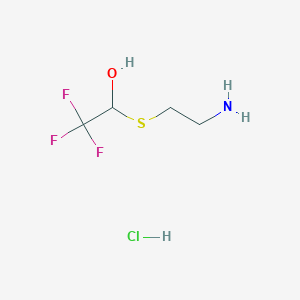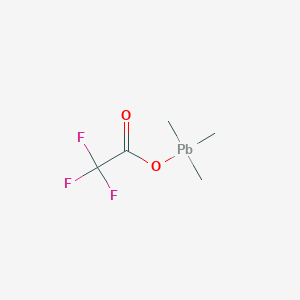
Trimethylplumbyl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylplumbyl 2,2,2-trifluoroacetate is an organometallic compound that features a lead (Pb) atom bonded to three methyl groups and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylplumbyl 2,2,2-trifluoroacetate typically involves the reaction of trimethyllead chloride with silver trifluoroacetate. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic lead compounds involved.
Chemical Reactions Analysis
Types of Reactions
Trimethylplumbyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead metal or lower oxidation state lead compounds.
Substitution: The trifluoroacetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products
Oxidation: Lead dioxide or other lead oxides.
Reduction: Lead metal or lead(II) compounds.
Substitution: Various organolead compounds depending on the substituent used.
Scientific Research Applications
Trimethylplumbyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing lead-containing groups into molecules.
Biology: Potential use in studying the effects of organolead compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials, including lead-based semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Trimethylplumbyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The lead center can coordinate with electron-rich sites in molecules, facilitating reactions such as catalysis or binding to biological macromolecules. The trifluoroacetate group can enhance the compound’s solubility and stability, allowing it to participate in a wider range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Trimethyllead acetate
- Trimethyllead chloride
- Trimethyllead bromide
Uniqueness
Trimethylplumbyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity compared to other trimethyllead compounds. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
17474-94-1 |
|---|---|
Molecular Formula |
C5H9F3O2Pb |
Molecular Weight |
365 g/mol |
IUPAC Name |
trimethylplumbyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3CH3.Pb/c3-2(4,5)1(6)7;;;;/h(H,6,7);3*1H3;/q;;;;+1/p-1 |
InChI Key |
BBSPPURGVRVTFE-UHFFFAOYSA-M |
Canonical SMILES |
C[Pb](C)(C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


